molecular formula C9H20ClN3O B1527840 2-Amino-2-methyl-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride CAS No. 1220034-87-6

2-Amino-2-methyl-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride

Cat. No.: B1527840
CAS No.: 1220034-87-6
M. Wt: 221.73 g/mol
InChI Key: GBKSGCROERRKJU-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methyl-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride typically involves the reaction of 2-methyl-1-propanone with 4-methyl-1-piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include steps to ensure the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Amino-2-methyl-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride can be used to study biological processes and pathways. It may also serve as a tool in drug discovery and development.

Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its unique structure may contribute to the design of new drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which 2-Amino-2-methyl-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.

Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 2-Amino-2-methyl-1-propanone: A closely related compound with a similar structure but lacking the piperazine group.

  • 4-Methyl-1-piperazine: A simpler compound that forms part of the structure of the target compound.

Uniqueness: 2-Amino-2-methyl-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride is unique due to its combination of the amino group, methyl group, and piperazine ring. This combination provides it with distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.ClH/c1-9(2,10)8(13)12-6-4-11(3)5-7-12;/h4-7,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKSGCROERRKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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